molecular formula C20H26N4O4 B13867138 Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate

Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate

Cat. No.: B13867138
M. Wt: 386.4 g/mol
InChI Key: ABHCVRDBFOIOIM-UHFFFAOYSA-N
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Description

Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate is a complex organic compound that features a piperidine ring, an oxazole ring, and a carbamimidoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate typically involves multiple steps. One common route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the carbamimidoylphenyl group:

    Formation of the piperidine ring: The piperidine ring is synthesized and then attached to the oxazole ring.

    Esterification: The final step involves the esterification of the compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using a variety of reagents, depending on the desired functional group.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the molecular targets it interacts with.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydroisoxazol-5-yl]acetyl]piperidin-2-yl]acetate
  • Ethyl 3- (2- ( ( (4-carbamimidoylphenyl)amino)methyl)-1-methyl-N- (pyridin-2-yl)-1H-benzo [d]imidazole-5-carboxamido)propanoate acetate

Uniqueness

Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate

InChI

InChI=1S/C20H26N4O4/c1-27-19(26)10-15-4-2-3-9-24(15)18(25)12-16-11-17(23-28-16)13-5-7-14(8-6-13)20(21)22/h5-8,15-16H,2-4,9-12H2,1H3,(H3,21,22)

InChI Key

ABHCVRDBFOIOIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCCN1C(=O)CC2CC(=NO2)C3=CC=C(C=C3)C(=N)N

Origin of Product

United States

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